
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)benzohydrazide with a suitable nitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, biaryl derivatives, and various functionalized compounds that can be further utilized in different applications.
科学的研究の応用
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with different biomolecules.
作用機序
The mechanism of action of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethoxy groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 3-(2-Bromo-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- 3-(2-Chloro-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- 3-(2-Bromo-4-(methoxy)phenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and trifluoromethoxy groups. These functional groups impart distinct electronic and steric properties, enhancing its reactivity and potential applications. The trifluoromethoxy group, in particular, is known for its electron-withdrawing nature, which can influence the compound’s chemical behavior and interactions with other molecules.
特性
分子式 |
C9H4BrF3N2O2 |
|---|---|
分子量 |
309.04 g/mol |
IUPAC名 |
3-[2-bromo-4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-7-3-5(17-9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H |
InChIキー |
OSCZZUMPBORRFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C2=NOC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


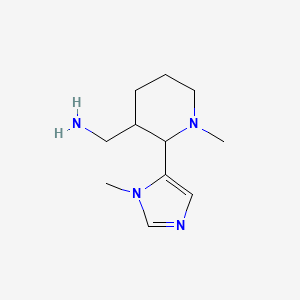
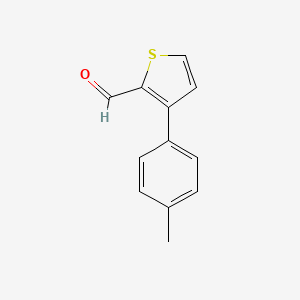

![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)

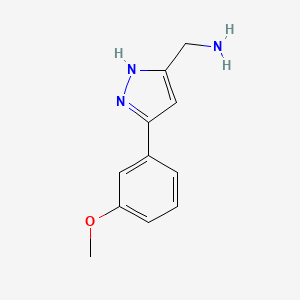
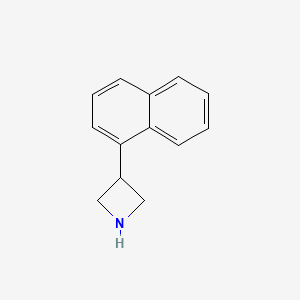

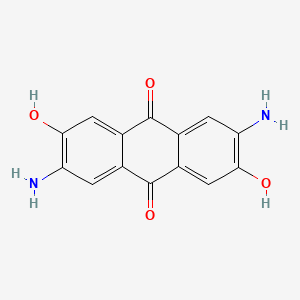
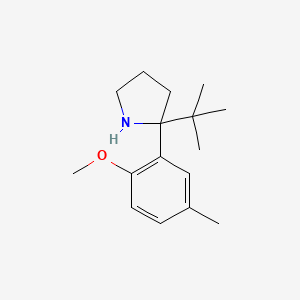
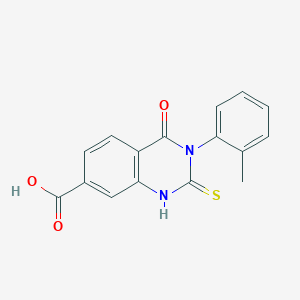
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
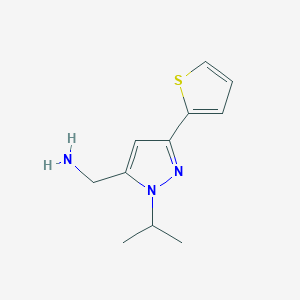
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)
